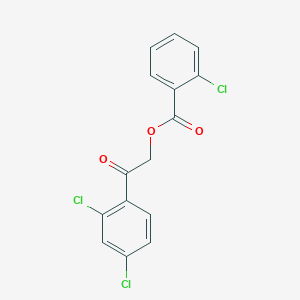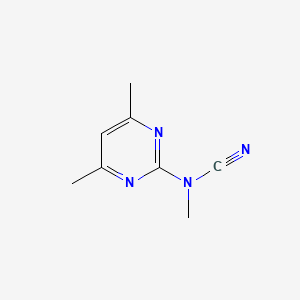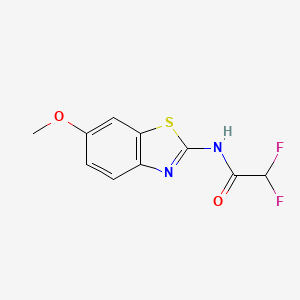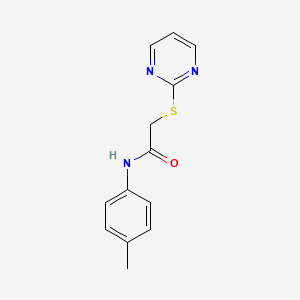![molecular formula C17H19FN2O4S B5865338 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide, also known as DB-11, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment. It is a small molecule inhibitor that targets the protein Hsp90, which is known to play a crucial role in the growth and survival of cancer cells.
作用機序
Hsp90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including those involved in cell signaling, growth, and survival. In cancer cells, Hsp90 is often overexpressed and plays a critical role in the growth and survival of cancer cells. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide binds to the ATP-binding site of Hsp90, preventing the protein from functioning properly and leading to the degradation of client proteins. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical studies. In addition to inducing cell death in cancer cells, this compound has also been shown to inhibit the growth and proliferation of cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide is its potency as an Hsp90 inhibitor. This allows for lower concentrations of the compound to be used in experiments, reducing the risk of off-target effects. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. One future direction for research is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of this compound for cancer treatment. Finally, research is needed to investigate the potential of this compound in other diseases beyond cancer, as Hsp90 is also involved in the development of other diseases such as neurodegenerative disorders.
合成法
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 5-bromo-2-fluorobenzoyl chloride to yield the intermediate compound 5-bromo-2-fluoro-N-(4-methoxybenzyl)benzamide. This intermediate is then reacted with dimethylamine and sodium sulfite to yield the final product, this compound. The yield of this compound is typically around 40%, and the compound can be purified using column chromatography.
科学的研究の応用
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential applications in cancer treatment. Hsp90 is known to be overexpressed in many types of cancer cells, and inhibition of Hsp90 has been shown to induce cell death in cancer cells. This compound has been shown to be a potent inhibitor of Hsp90, and has demonstrated efficacy in preclinical studies against a variety of cancer types, including breast cancer, lung cancer, and melanoma.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-20(2)25(22,23)14-8-9-16(18)15(10-14)17(21)19-11-12-4-6-13(24-3)7-5-12/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTRMERUNFOWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)
![5,6-dimethyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5865269.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5865299.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)
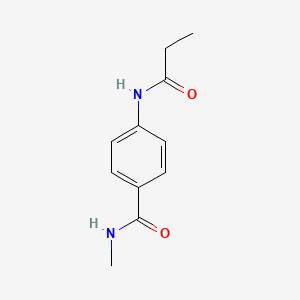
![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)
